



Application Notes: DKM 2-93 for the Study of Protein UFMylation

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Compound of Interest		
Compound Name:	DKM 2-93	
Cat. No.:	B1670797	Get Quote

Introduction

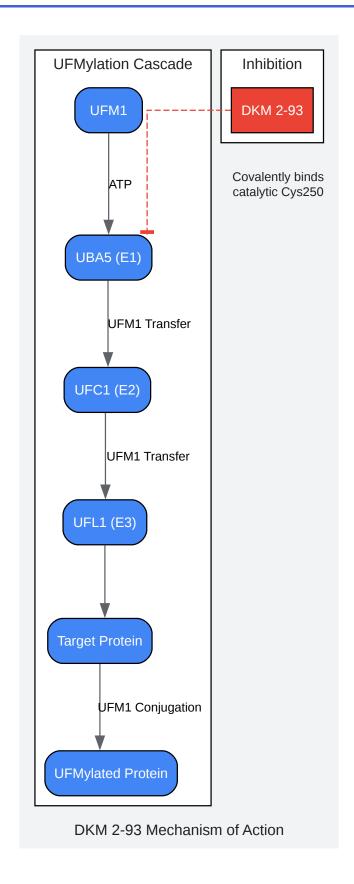
Protein UFMylation is a post-translational modification process where the Ubiquitin-Fold Modifier 1 (UFM1) is covalently attached to target proteins.[1] This process is analogous to ubiquitination and involves a three-step enzymatic cascade: an E1 activating enzyme (UBA5), an E2 conjugating enzyme (UFC1), and an E3 ligase complex (UFL1/UFBP1/CDK5RAP3).[2] Dysregulation of the UFMylation pathway has been implicated in various diseases, including cancer, neurodegenerative disorders, and developmental abnormalities, making it a compelling area of study and a potential target for therapeutic intervention.[3][4]

DKM 2-93 is a covalent small-molecule inhibitor that serves as a valuable chemical probe for investigating the biological functions of UFMylation.[5] It was identified through a chemoproteomic screen of a cysteine-reactive fragment library and has been shown to impair cancer cell survival and tumor growth.[5][6] These application notes provide detailed information and protocols for utilizing **DKM 2-93** to study the UFMylation pathway.

Mechanism of Action

DKM 2-93 functions as a relatively selective inhibitor of the UFM1-activating enzyme, UBA5.[5] [7] It specifically forms a covalent bond with the catalytic cysteine residue (Cys250) within the active site of UBA5.[2][5] This irreversible modification prevents UBA5 from activating UFM1, thereby blocking the entire downstream UFMylation cascade.[1][5] By inhibiting the initial step, **DKM 2-93** allows for the acute and effective shutdown of UFMylation, enabling researchers to study the consequences of its loss in various biological systems.





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Caption: **DKM 2-93** inhibits the UFMylation pathway by targeting UBA5.



Quantitative Data

DKM 2-93 has been characterized across various in vitro and cell-based assays. The following table summarizes its potency in different experimental contexts.

Parameter	System/Cell Line	Value (µM)	Reference
IC50	UBA5 Enzymatic Activity (in vitro)	430	[5][7]
EC50	PaCa2 (Pancreatic Cancer) Cell Survival	90	[5][8]
EC50	Panc1 (Pancreatic Cancer) Cell Survival	30	[5][8]
EC50	ZIKV Replication Inhibition (JEG-3 cells)	12.92	[9][10]
CC50	Cytotoxicity (JEG-3 cells)	81.23	[9][10]

Applications in Research

DKM 2-93 is a versatile tool for probing the role of UFMylation in several biological areas:

- Oncology: DKM 2-93 effectively reduces cell viability and proliferation in pancreatic and glioblastoma cancer models, highlighting UBA5 as a therapeutic target.[3][5] It has been shown to impair tumor growth in vivo without causing overt toxicity in mouse xenograft models.[11]
- DNA Replication: Studies have utilized **DKM 2-93** to demonstrate that UFMylation is required
 for efficient DNA replication. Inhibition with **DKM 2-93** leads to a decrease in the number of
 active replication origins and slows the rate of DNA replication fork progression.[12][13]
- Virology: DKM 2-93 has been identified as an inhibitor of Zika virus (ZIKV) replication.[9] This suggests that the UFMylation pathway is a host factor that can be targeted for antiviral strategies.[9][10]

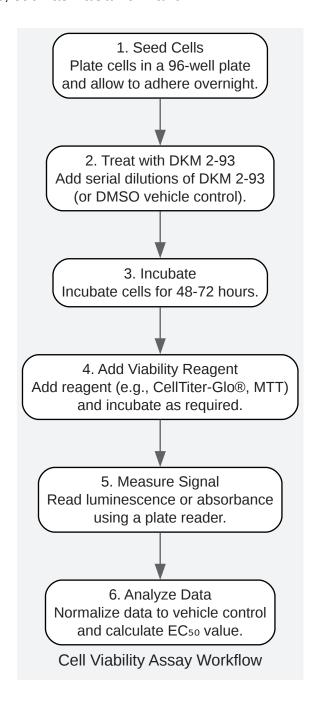


Experimental Protocols

The following are detailed protocols for key experiments using **DKM 2-93**.

1. Protocol: Cell Viability/Proliferation Assay

This protocol is designed to assess the effect of **DKM 2-93** on the survival and growth of adherent cancer cell lines, such as PaCa2 or Panc1.



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Caption: Workflow for determining cell viability after **DKM 2-93** treatment.

Materials:

- Adherent cells of interest (e.g., PaCa2, Panc1)
- Complete growth medium (e.g., DMEM with 10% FBS)
- **DKM 2-93** (dissolved in DMSO to create a stock solution, e.g., 50 mM)
- DMSO (vehicle control)
- 96-well clear or white-walled tissue culture plates
- Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, MTT)
- Phosphate-Buffered Saline (PBS)
- · Multichannel pipette
- Plate reader (luminescence or absorbance)

Procedure:

- Cell Seeding: Trypsinize and count cells. Seed 2,000-5,000 cells per well in 100 μL of complete growth medium into a 96-well plate. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
- Compound Preparation: Prepare serial dilutions of **DKM 2-93** in the appropriate medium (e.g., serum-free medium for survival assays).[11] A typical final concentration range would be 1 μM to 200 μM. Prepare a vehicle control with the same final concentration of DMSO.
- Cell Treatment: Carefully remove the medium from the wells. Add 100 μL of medium containing the **DKM 2-93** dilutions or the DMSO vehicle control to the respective wells.
- Incubation: Incubate the plate for the desired time period (e.g., 48 hours) at 37°C, 5% CO₂.
- Viability Measurement:

Methodological & Application

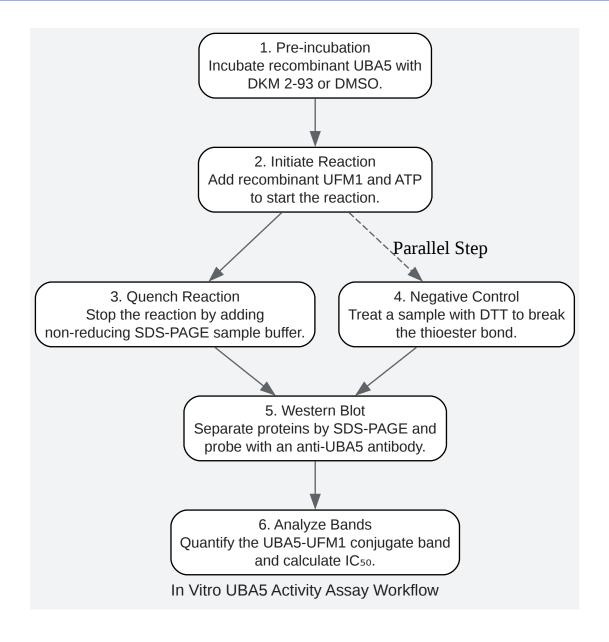




- For CellTiter-Glo®: Equilibrate the plate and reagent to room temperature. Add 100 μL of CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes to induce lysis.
 Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- For MTT: Add 10 μL of MTT reagent (5 mg/mL) to each well and incubate for 3-4 hours at 37°C. Add 100 μL of solubilization solution (e.g., DMSO or acidic isopropanol) and mix thoroughly to dissolve formazan crystals.
- Data Acquisition: Measure luminescence or absorbance (at 570 nm for MTT) using a microplate reader.
- Analysis: Subtract background values. Normalize the signal from treated wells to the
 average signal from the vehicle control wells. Plot the normalized values against the log of
 the DKM 2-93 concentration and use a non-linear regression (four-parameter logistic) model
 to calculate the EC₅₀ value.
- 2. Protocol: In Vitro UBA5 Activity Assay

This biochemical assay measures the ability of **DKM 2-93** to inhibit the formation of the UBA5-UFM1 thioester conjugate, which is the direct readout of UBA5 enzymatic activity.[5][11]





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Caption: Workflow for assessing **DKM 2-93**'s inhibition of UBA5 activity.

Materials:

- Recombinant human UBA5 protein
- Recombinant human UFM1 protein
- DKM 2-93 (in DMSO)
- Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl₂)



- ATP solution (100 mM stock)
- Dithiothreitol (DTT) (1 M stock, for negative control)
- 4x Non-reducing SDS-PAGE sample buffer
- SDS-PAGE gels and Western blot apparatus
- Primary antibody against UBA5
- HRP-conjugated secondary antibody
- Chemiluminescent substrate

Procedure:

- Pre-incubation: In a microcentrifuge tube, combine recombinant UBA5 (e.g., 1-2 μM final concentration) with varying concentrations of **DKM 2-93** (e.g., 10 μM to 1 mM) or DMSO vehicle in assay buffer. Incubate for 30 minutes at 37°C.[5]
- Reaction Initiation: Start the reaction by adding UFM1 (e.g., 5-10 μM final concentration) and ATP (e.g., 5 mM final concentration) to the mixture. The total reaction volume should be small (e.g., 20 μL). Incubate for 30-60 minutes at 37°C.
- Negative Control: In a separate tube for a negative control, set up the reaction as above (with DMSO). After the reaction, add DTT to a final concentration of 50 mM to break the UBA5-UFM1 thioester bond.[11]
- Reaction Quenching: Stop the reactions by adding 4x non-reducing SDS-PAGE sample buffer. Do not boil the samples, as this can disrupt the thioester linkage.
- Western Blotting: Load the samples onto an SDS-PAGE gel and separate the proteins.
 Transfer the proteins to a PVDF or nitrocellulose membrane.
- Immunodetection: Block the membrane and probe with a primary antibody specific for UBA5, followed by an HRP-conjugated secondary antibody.



Analysis: Develop the blot using a chemiluminescent substrate and image the bands. The
UBA5-UFM1 conjugate will appear as a higher molecular weight band above the band for
unconjugated UBA5. Quantify the intensity of the conjugate band for each **DKM 2-93**concentration. Normalize the data to the DMSO control and plot against the log of inhibitor
concentration to determine the IC₅₀ value.

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